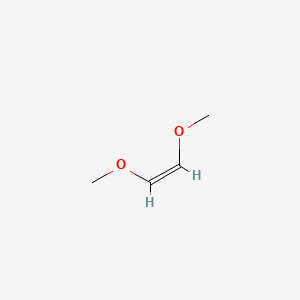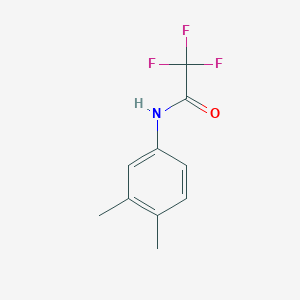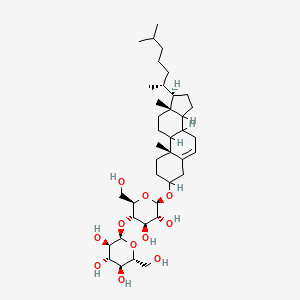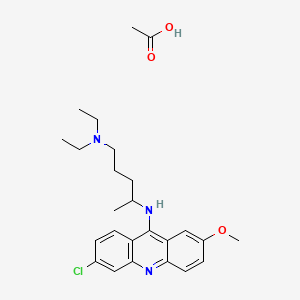
Quinacrine acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinacrine acetate is a derivative of acridine, a heterocyclic compound. It has been historically used as an antimalarial drug but has found applications in various other fields due to its unique chemical properties. This compound is known for its bright yellow color and its ability to bind to nucleic acids, making it useful in biological staining and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinacrine acetate typically involves the reaction of 6-chloro-2-methoxyacridine with diethylamine in the presence of a suitable solvent. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated purification systems ensures consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Quinacrine acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinacrine N-oxide.
Reduction: It can be reduced to form dihydroquinacrine.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinacrine N-oxide
Reduction: Dihydroquinacrine
Substitution: Various substituted quinacrine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Quinacrine acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed as a fluorescent dye for staining nucleic acids in microscopy.
Medicine: Investigated for its potential use in treating diseases such as lupus erythematosus and certain types of cancer.
Industry: Used in the production of dyes and pigments due to its bright yellow color.
Mecanismo De Acción
Quinacrine acetate exerts its effects primarily through its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. This compound also inhibits enzymes like phospholipase A2 and cholinesterase, contributing to its anti-inflammatory and antiparasitic properties .
Comparación Con Compuestos Similares
Quinacrine acetate is part of the acridine family of compounds, which includes:
Acridine orange: Used as a cytochemical stain.
Acriflavine: Employed as an antiseptic.
Amsacrine: Used as an antineoplastic agent.
Compared to these compounds, this compound is unique in its broad range of applications, from antimalarial use to potential anticancer properties. Its ability to bind to nucleic acids and inhibit various enzymes sets it apart from other acridine derivatives .
Propiedades
Número CAS |
78901-94-7 |
|---|---|
Fórmula molecular |
C25H34ClN3O3 |
Peso molecular |
460.0 g/mol |
Nombre IUPAC |
acetic acid;4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C23H30ClN3O.C2H4O2/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;1-2(3)4/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);1H3,(H,3,4) |
Clave InChI |
QMFWSMZJJLEFLM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.CC(=O)O |
Números CAS relacionados |
83-89-6 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



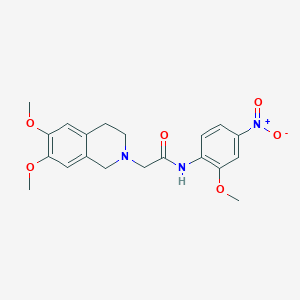
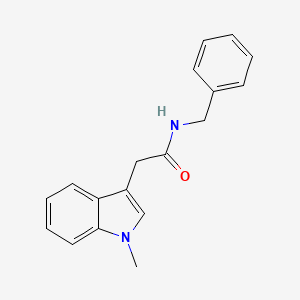
![4-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14168728.png)
![N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B14168734.png)
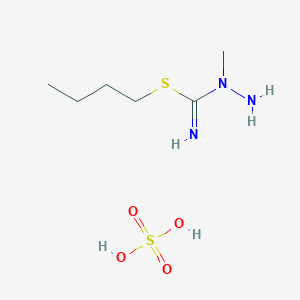
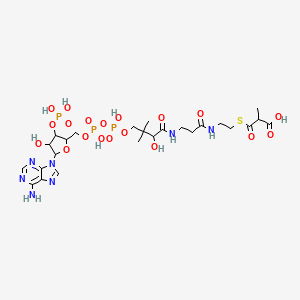
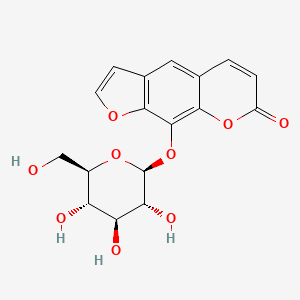
![2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14168754.png)
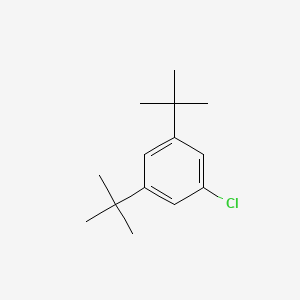
![2-[(2-Methoxy-5-methylphenyl)methyl]isoindole-1,3-dione](/img/structure/B14168761.png)
